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Compound of Interest

Compound Name: BMS-605541

Cat. No.: B1667228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview
BMS-605541 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial

Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Developed by Bristol-

Myers Squibb, this aminothiazole-based compound demonstrates competitive inhibition at the

ATP-binding site of the VEGFR-2 kinase. Preclinical studies have highlighted its anti-

angiogenic and antitumor properties, positioning it as a significant compound in cancer

research.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of BMS-
605541.

Table 1: In Vitro Potency and Selectivity
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Target/Assay Parameter Value (nM)

VEGFR-2 IC50 23[1]

VEGFR-2 Ki 49[1][2][3][4]

Flk-1 (VEGFR-2) IC50 40[1]

HUVEC Growth (VEGF-

induced)
IC50 25[1]

VEGFR-1 IC50 400[1]

PDGFR-β IC50 200[1]

Table 2: Pharmacokinetic Profile
Species Parameter Value

Mice Oral Bioavailability 100%[1]

Monkeys Oral Bioavailability 52%[1]

Multiple Species General Characteristics

Favorable properties including

a moderate steady-state

volume of distribution, low

systemic clearance, and

favorable half-life and mean

residence times have been

reported.[1]

Signaling Pathway and Mechanism of Action
BMS-605541 exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway.

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a

cascade of downstream signaling events that promote endothelial cell proliferation, migration,

and survival. BMS-605541, as an ATP-competitive inhibitor, blocks this initial phosphorylation

step, thereby inhibiting the entire downstream cascade.
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VEGFR-2 Signaling Pathway Inhibition by BMS-605541
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Experimental Protocols
The following are representative protocols for the key preclinical experiments involving BMS-
605541, based on standard methodologies in the field.

VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of BMS-605541 against the VEGFR-2

kinase.

Methodology:

A recombinant human VEGFR-2 catalytic domain is used as the enzyme source.

A synthetic polypeptide substrate, such as Poly(Glu, Tyr) 4:1, is used.

The assay is typically performed in a 96- or 384-well plate format.

BMS-605541 is serially diluted in DMSO and added to the wells.

The kinase reaction is initiated by the addition of ATP.

After a defined incubation period (e.g., 30-60 minutes) at a controlled temperature (e.g.,

30°C), the reaction is stopped.

The amount of ATP remaining is quantified using a luciferase-based system (e.g., Kinase-

Glo®), where light output is inversely proportional to kinase activity.

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

HUVEC Proliferation Assay
Objective: To assess the effect of BMS-605541 on the proliferation of human umbilical vein

endothelial cells (HUVECs) stimulated by VEGF.

Methodology:

HUVECs are seeded in 96-well plates in a low-serum medium and allowed to attach

overnight.
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The cells are then treated with serial dilutions of BMS-605541 in the presence of a

stimulating concentration of VEGF (e.g., 10-50 ng/mL).

Control wells include cells with no treatment, cells with VEGF alone, and cells with BMS-
605541 alone.

After an incubation period of 48-72 hours, cell proliferation is assessed using a metabolic

assay such as MTT or a DNA synthesis assay using BrdU incorporation.

For the MTT assay, the tetrazolium dye is added to the wells and incubated to allow for its

conversion to formazan by metabolically active cells. The formazan is then solubilized, and

the absorbance is read on a plate reader.

IC50 values are determined from the dose-response curve.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of orally administered BMS-605541 in a living

organism.

Methodology:

Female athymic nude or SCID mice are used.

Human tumor cells, such as HCT-116 (colon carcinoma) or L2987 (lung carcinoma), are

implanted subcutaneously into the flank of the mice (e.g., 1 x 107 cells per mouse, often in

a Matrigel suspension).

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm3).

Mice are then randomized into vehicle control and treatment groups.

BMS-605541 is formulated for oral gavage and administered daily or twice daily at various

dose levels (e.g., 12.5-180 mg/kg) for a specified period (e.g., 14 days).

Tumor volume and body weight are measured regularly (e.g., twice weekly).
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At the end of the study, the antitumor effect is typically expressed as the percentage of

tumor growth inhibition (%TGI) or the ratio of the mean tumor volume of the treated group

to the control group (%T/C).

Preclinical Development Workflow
The preclinical evaluation of a kinase inhibitor like BMS-605541 typically follows a structured

workflow to assess its potential as a therapeutic agent.
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Preclinical Kinase Inhibitor Development Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1667228?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2023/04/12/bms-605541-is-an-orally-active-vegfr-2-kinase-inhibitor-for-cancer-research/
https://pubmed.ncbi.nlm.nih.gov/16789733/
https://pubmed.ncbi.nlm.nih.gov/16789733/
https://pubmed.ncbi.nlm.nih.gov/16789733/
https://synapse.patsnap.com/drug/184edecd17ad48c286b4e30f0620d125
https://www.targetmol.com/compound/bms-605541
https://www.benchchem.com/product/b1667228#preclinical-studies-of-bms-605541
https://www.benchchem.com/product/b1667228#preclinical-studies-of-bms-605541
https://www.benchchem.com/product/b1667228#preclinical-studies-of-bms-605541
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667228?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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